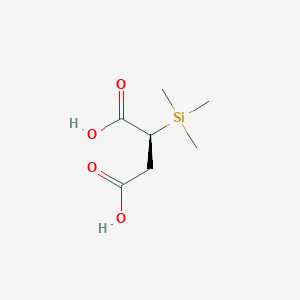
(2S)-2-trimethylsilylbutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Trimethylsilylbutanedioic acid is an organic compound characterized by the presence of a trimethylsilyl group attached to the second carbon of a butanedioic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-trimethylsilylbutanedioic acid typically involves the introduction of a trimethylsilyl group to a butanedioic acid derivative. One common method is the silylation of (2S)-2-hydroxybutanedioic acid using trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-2-Trimethylsilylbutanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(2S)-2-Trimethylsilylbutanedioic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (2S)-2-trimethylsilylbutanedioic acid exerts its effects involves interactions with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its participation in various biochemical and chemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(2S)-2-Hydroxybutanedioic acid: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
(2S)-2-Methylbutanedioic acid: Contains a methyl group instead of a trimethylsilyl group, leading to variations in chemical behavior.
Uniqueness: The presence of the trimethylsilyl group in (2S)-2-trimethylsilylbutanedioic acid imparts unique properties such as increased hydrophobicity and stability, making it distinct from its analogs and useful in specific synthetic and industrial applications.
Propriétés
Formule moléculaire |
C7H14O4Si |
|---|---|
Poids moléculaire |
190.27 g/mol |
Nom IUPAC |
(2S)-2-trimethylsilylbutanedioic acid |
InChI |
InChI=1S/C7H14O4Si/c1-12(2,3)5(7(10)11)4-6(8)9/h5H,4H2,1-3H3,(H,8,9)(H,10,11)/t5-/m0/s1 |
Clé InChI |
RTXZCZFAAYFFKF-YFKPBYRVSA-N |
SMILES isomérique |
C[Si](C)(C)[C@@H](CC(=O)O)C(=O)O |
SMILES canonique |
C[Si](C)(C)C(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


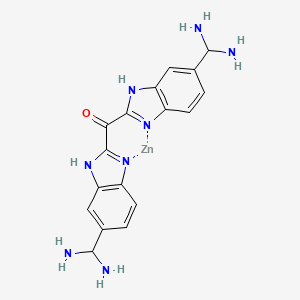
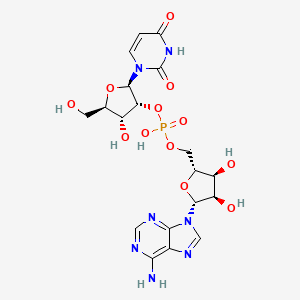
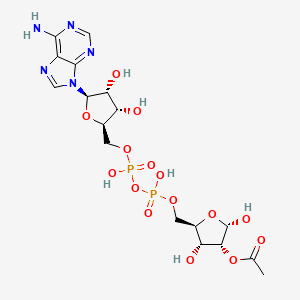

![N-({4-[(1R)-4-[(2R,4S,5S)-2,4-diamino-6-oxohexahydropyrimidin-5-yl]-1-(2,2,2-trifluoro-1,1-dihydroxyethyl)butyl]phenyl}carbonyl)-L-glutamic acid](/img/structure/B10777321.png)
![[(2R,3S,4R,5R)-5-[(2-deuterioacetyl)amino]-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B10777326.png)
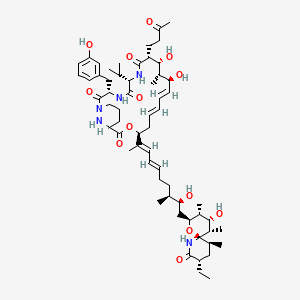
![[Amino-[7-[[6-(1-ethanimidoylpiperidin-4-yl)oxy-2-methylbenzimidazol-1-yl]methyl]naphthalen-2-yl]methylidene]azanium](/img/structure/B10777341.png)
![(2S,3R)-2-[[4-(tert-butylcarbamoyl)piperazine-1-carbonyl]amino]-6-(diaminomethylideneamino)-3-formylhexanoic acid](/img/structure/B10777342.png)
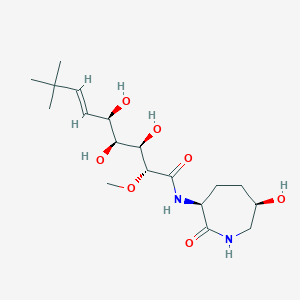

![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777373.png)
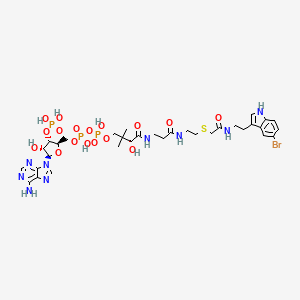
![5'-O-[N-(L-Tyrosyl)sulfamoyl]adenosine](/img/structure/B10777388.png)
